N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide
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Overview
Description
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is an organic compound that belongs to the class of amides. It features a 4-chlorophenyl group, a furan-2-ylmethyl group, and an acetamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide typically involves the following steps:
Starting Materials: 4-chloroaniline, furan-2-carbaldehyde, and acetic anhydride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological context and require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-phenyl)-acetamide: Lacks the furan-2-ylmethyl group.
N-(4-Methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide: Has a methyl group instead of a chloro group.
N-(4-Chloro-phenyl)-2-[(thiophen-2-ylmethyl)-amino]-acetamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide is unique due to the combination of the 4-chlorophenyl group and the furan-2-ylmethyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13ClN2O2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(furan-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C13H13ClN2O2/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h1-7,15H,8-9H2,(H,16,17) |
InChI Key |
JHWZITHTSIBTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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